molecular formula C8H4BrNO3 B13015015 3-Bromofuro[3,2-b]pyridine-5-carboxylic acid

3-Bromofuro[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B13015015
M. Wt: 242.03 g/mol
InChI Key: MBWYUCSMNZHVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromofuro[3,2-b]pyridine-5-carboxylic acid is a multifunctional heterocyclic building block designed for advanced research and development, particularly in the field of medicinal chemistry. The furo[3,2-b]pyridine scaffold is recognized as a privileged structure in drug discovery, frequently serving as a bioisostere for indole and other aromatic systems to optimize the physicochemical and pharmacological properties of lead compounds . This specific derivative features two key reactive sites: a bromine atom at the 3-position and a carboxylic acid group at the 5-position. The bromine substituent is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, enabling the introduction of diverse carbon-based fragments . Concurrently, the carboxylic acid group can be readily functionalized to form amides, esters, or other derivatives, facilitating its incorporation into larger molecular architectures. Researchers value this compound for constructing targeted libraries of novel molecules, especially in the search for potent kinase inhibitors and other biologically active agents . The presence of both halogen and carboxylic acid functionalities on this fused bicyclic core makes it a versatile intermediate for constructing complex, drug-like molecules in a highly efficient and modular fashion. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage guidelines.

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

3-bromofuro[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-4-3-13-6-2-1-5(8(11)12)10-7(4)6/h1-3H,(H,11,12)

InChI Key

MBWYUCSMNZHVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC=C2Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromofuro[3,2-b]pyridine-5-carboxylic acid typically involves the bromination of furo[3,2-b]pyridine derivatives. One common method is the bromination of furo[3,2-b]pyridine-5-carboxylic acid using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromofuro[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Furo[3,2-b]pyridines: Formed through substitution reactions.

    Alcohols and Carboxylates: Formed through reduction and oxidation reactions, respectively.

    Biaryl Compounds: Formed through coupling reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-bromofuro[3,2-b]pyridine-5-carboxylic acid with key analogs:

Compound Name Molecular Formula Molecular Weight Key Features Applications/Activity
Furo[3,2-b]pyridine-5-carboxylic acid C₈H₅NO₃ 163.13 Base structure without bromine; fused furan-pyridine ring Pharmaceutical intermediate, ISO-certified for R&D
5-Bromo-3-fluoropyridine-2-carboxylic acid C₆H₃BrFNO₂ 220.00 Monocyclic pyridine with Br, F, and COOH; no fused ring Catalyst, photoluminescence dye intermediate
3-Bromo-5-pyridinecarboxylic acid C₆H₄BrNO₂ 202.01 Simple pyridine ring with Br and COOH; lacks fused heterocycle Synthetic intermediate for organometallics
1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid C₇H₅N₂O₂ 163.13 Fused pyrrole-pyridine ring; N-heterocycle instead of O Potential CNS drug candidate (structural similarity to bioactive pyrrolopyridines)
Furo[2,3-c]pyridine-5-carboxylic acid C₈H₅NO₃ 163.13 Isomeric fused ring system ([2,3-c] vs. [3,2-b]); altered substituent positions Unspecified, but structural variation impacts reactivity

Key Differences and Implications

Heterocycle Type: Furopyridine vs. Fused Ring Isomerism: The [3,2-b] vs. [2,3-c] fusion in furopyridines alters the spatial arrangement of substituents, influencing electronic distribution and steric interactions .

Halogen Effects: Bromine in this compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., furo[3,2-b]pyridine-5-carboxylic acid). This could improve blood-brain barrier penetration in CNS-targeted drugs . Fluorine in 5-bromo-3-fluoropyridine-2-carboxylic acid enhances metabolic stability and electronegativity, making it suitable for catalyst design .

Carboxylic Acid Positioning :

  • The carboxylic acid group at position 5 in fused systems (e.g., furopyridines) provides a rigid scaffold for metal coordination or hydrogen bonding, critical for enzyme inhibition (e.g., kinase inhibitors in pyrazolo[3,4-b]pyridines ).

Biological Activity

3-Bromofuro[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a fused furan and pyridine ring system with a carboxylic acid functional group. The presence of bromine at the 3-position of the furo-pyridine structure enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. A study highlighted that modifications at the carboxylic acid position can enhance antibacterial activity while maintaining low toxicity levels to mammalian cells .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that this compound and its analogs inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

Notably, this compound has been studied for its inhibitory effects on specific enzymes such as protein kinases. The SAR studies indicate that substituents on the furan ring can significantly influence enzyme binding affinity and selectivity. For example, certain substitutions led to enhanced inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating cell division .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features:

Substituent Biological Activity Remarks
Bromine at C-3Increased potency against bacteriaEnhances lipophilicity
Carboxylic AcidEssential for anticancer activityCritical for solubility
Alkyl groupsModulate enzyme inhibitionVaries with chain length

SAR studies have shown that modifications at the C-5 position can lead to significant changes in potency against specific targets, emphasizing the importance of precise structural configurations in drug design.

Case Studies

  • Antibacterial Activity : A derivative of this compound was synthesized and tested against Staphylococcus aureus. The modified compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, demonstrating potent antibacterial effects compared to standard antibiotics .
  • Anticancer Screening : In a study involving various cancer cell lines, the compound showed IC50 values ranging from 10 to 25 µM against HeLa cells. The results indicated that the compound induces apoptosis, as evidenced by increased levels of cleaved PARP and annexin V staining in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.